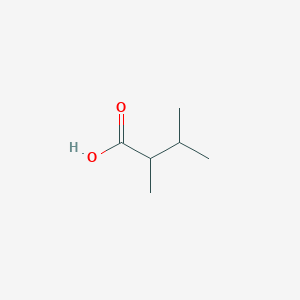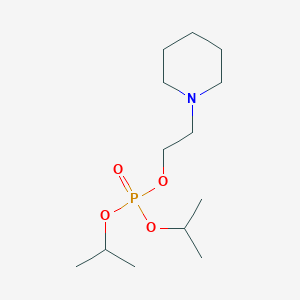
Phosphoric acid, diisopropyl 2-piperidinoethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DIPEA is a versatile compound that has found extensive use in various fields of chemistry, including organic synthesis, medicinal chemistry, and material science. It is a non-nucleophilic base that is used to deprotonate acids, remove acidic protons, and catalyze reactions. DIPEA is a highly basic compound that has a pKa value of 11.0, making it an excellent base for deprotonation reactions. It is also a strong nucleophile that can participate in a variety of reactions, including substitution, addition, and elimination.
Wirkmechanismus
DIPEA is a non-nucleophilic base that deprotonates acids by accepting a proton. It is also a strong nucleophile that can participate in a variety of reactions, including substitution, addition, and elimination. DIPEA is highly basic and can abstract acidic protons from a wide range of substrates.
Biochemische Und Physiologische Effekte
DIPEA is not a drug and does not have any known biochemical or physiological effects. It is a chemical reagent that is used in organic synthesis and other applications.
Vorteile Und Einschränkungen Für Laborexperimente
DIPEA is a highly versatile compound that has found extensive use in organic synthesis. It is a non-nucleophilic base that is used to deprotonate acids, remove acidic protons, and catalyze reactions. DIPEA is a highly basic compound that has a pKa value of 11.0, making it an excellent base for deprotonation reactions. It is also a strong nucleophile that can participate in a variety of reactions, including substitution, addition, and elimination. However, DIPEA has limitations in some reactions, and its use can lead to unwanted side reactions.
Zukünftige Richtungen
DIPEA has been extensively studied and used in various fields of chemistry. However, there is still scope for further research on its use in organic synthesis, medicinal chemistry, and material science. Future research could focus on developing new synthetic methodologies using DIPEA, exploring its use in new applications, and improving its efficiency and selectivity in reactions.
In conclusion, DIPEA is a highly versatile compound that has found extensive use in organic synthesis and other applications. It is a non-nucleophilic base that is used to deprotonate acids, remove acidic protons, and catalyze reactions. DIPEA is a highly basic compound that has a pKa value of 11.0, making it an excellent base for deprotonation reactions. It is also a strong nucleophile that can participate in a variety of reactions, including substitution, addition, and elimination. Further research on DIPEA could lead to new synthetic methodologies and applications in various fields of chemistry.
Synthesemethoden
DIPEA is synthesized by reacting piperidine with diisopropyl phosphoramidite in the presence of a catalyst. This reaction is carried out in an inert atmosphere, and the product is purified by distillation or chromatography. The yield of DIPEA is typically high, and the product is of high purity.
Wissenschaftliche Forschungsanwendungen
DIPEA has found extensive use in organic synthesis as a base. It is used to deprotonate acids, remove acidic protons, and catalyze reactions. It is also used as a solvent for a variety of reactions. DIPEA has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials.
Eigenschaften
CAS-Nummer |
17875-13-7 |
|---|---|
Produktname |
Phosphoric acid, diisopropyl 2-piperidinoethyl ester |
Molekularformel |
C13H28NO4P |
Molekulargewicht |
293.34 g/mol |
IUPAC-Name |
2-piperidin-1-ylethyl dipropan-2-yl phosphate |
InChI |
InChI=1S/C13H28NO4P/c1-12(2)17-19(15,18-13(3)4)16-11-10-14-8-6-5-7-9-14/h12-13H,5-11H2,1-4H3 |
InChI-Schlüssel |
IGMOFXNSLOAEAU-UHFFFAOYSA-N |
SMILES |
CC(C)OP(=O)(OCCN1CCCCC1)OC(C)C |
Kanonische SMILES |
CC(C)OP(=O)(OCCN1CCCCC1)OC(C)C |
Andere CAS-Nummern |
17875-13-7 |
Synonyme |
Phosphoric acid diisopropyl 2-piperidinoethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



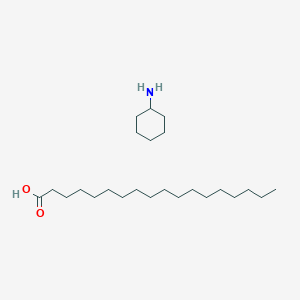
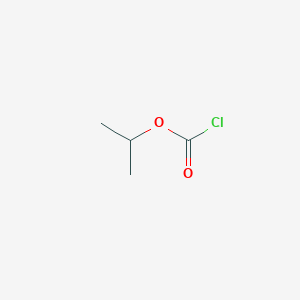
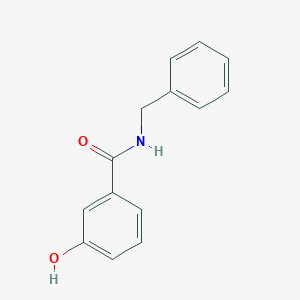
![4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B105080.png)
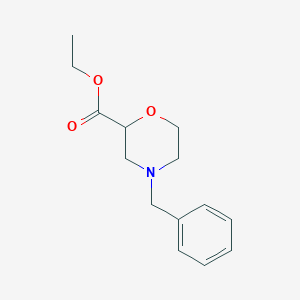
![7H-benzo[c]fluoren-7-one](/img/structure/B105084.png)

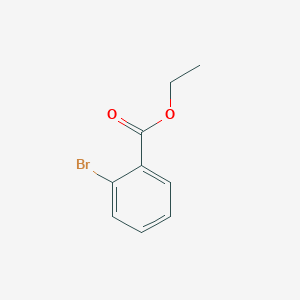

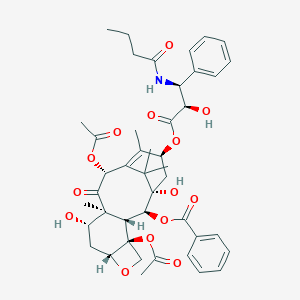
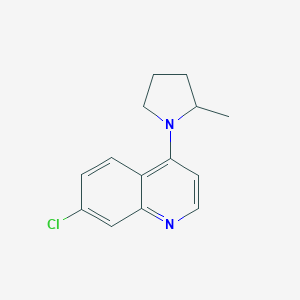
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(pentanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B105098.png)
